molecular formula C13H20BNO4S B1351379 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide CAS No. 380430-60-4

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Cat. No.: B1351379
CAS No.: 380430-60-4
M. Wt: 297.2 g/mol
InChI Key: ADAOINPTCZWNBZ-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is an organic compound that features both borate and sulfonamide functional groups

Biochemical Analysis

Biochemical Properties

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide plays a crucial role in biochemical reactions, particularly as a raw material in the synthesis of diaryl derivatives that act as FLAP (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system and is involved in the regulation of the 5-lipoxygenase enzyme. The interaction between this compound and FLAP is essential for modulating the activity of the 5-lipoxygenase enzyme, which plays a role in the biosynthesis of leukotrienes, inflammatory mediators involved in various physiological and pathological processes .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with FLAP and subsequent modulation of the 5-lipoxygenase enzyme can impact the production of leukotrienes, which are involved in inflammatory responses . This modulation can lead to changes in cell function, including alterations in cell proliferation, differentiation, and apoptosis. Additionally, the compound’s effects on gene expression can influence the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with FLAP and the subsequent inhibition of the 5-lipoxygenase enzyme . The compound’s boron-containing moiety allows it to form stable complexes with FLAP, thereby inhibiting the enzyme’s activity. This inhibition reduces the production of leukotrienes, which are key mediators of inflammation . Additionally, the compound’s sulfonamide group may contribute to its binding affinity and specificity for FLAP, further enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for sustained inhibition of the 5-lipoxygenase enzyme . Prolonged exposure to the compound may lead to gradual degradation, which can reduce its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on leukotriene production, although the extent of inhibition may decrease with time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the 5-lipoxygenase enzyme and reduces leukotriene production without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional inhibition of leukotriene production . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the biosynthesis and degradation of leukotrienes . The compound interacts with enzymes such as FLAP and 5-lipoxygenase, which are key players in the leukotriene biosynthesis pathway . Additionally, the compound’s metabolism may involve interactions with other enzymes and cofactors that influence its stability and activity . These interactions can affect metabolic flux and the levels of metabolites involved in inflammatory responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . The compound’s boron-containing moiety allows it to interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, the compound’s sulfonamide group may contribute to its binding affinity for certain proteins, influencing its localization and accumulation within specific tissues . These interactions can affect the compound’s overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized within the cytoplasm, where it interacts with FLAP and inhibits the 5-lipoxygenase enzyme . Additionally, the compound may be targeted to specific subcellular compartments or organelles through post-translational modifications or targeting signals . These localization mechanisms ensure that the compound exerts its inhibitory effects on leukotriene production at the appropriate sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable aryl halide under palladium-catalyzed conditions to form the boronate ester. This intermediate is then reacted with methanesulfonamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The boronate group can be oxidized to form boronic acids.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted boronates and sulfonamides.

Scientific Research Applications

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the sulfonamide group, making it less versatile in certain applications.

    Methanesulfonamide: Lacks the boronate group, limiting its use in boron-mediated reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester without the additional functional groups.

Uniqueness

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is unique due to the combination of boronate and sulfonamide groups, which provides a versatile platform for various chemical transformations and applications. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its simpler counterparts .

Properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-6-7-9-11(10)15-20(5,16)17/h6-9,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAOINPTCZWNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402309
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-60-4
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methanesulfonylamino)phenylboronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1 g, 5 mmol) in pyridine (20 mL) was added methanesulfonyl chloride (627 mg, 5.5 mmol) and the mixture stirred at rt for 24 hours. The solvent was then removed under reduced pressure, and the resulting residue redissolved in DCM (200 mL), washed with 1 N HCl (1×100 mL) and 20% NaHCO3 (1×100 mL). The organic layer was then isolated, dried (Na2SO4) and concentrated to dryness. The crude product was purified by crystallization from DCM/hexanes to give the title compound (700 mg, 52%). 1H NMR (400 MHz, CDCl3) δ 8.43 (s, 1H), 7.82-7.77 (m, 1H), 7.59 (d, J=8.2, 1H), 7.51-7.43 (m, 1H), 7.17-7.10 (m, 1H), 2.95 (s, 3H), 1.37 (s, 12H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
627 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
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N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

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